

Functionalization of Small Molecules with Bromo-PEG7-Boc: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Bromo-PEG7-Boc	
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Introduction

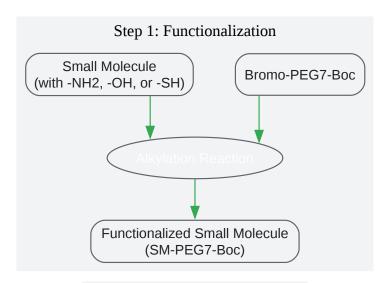
The functionalization of small molecules with polyethylene glycol (PEG) linkers is a cornerstone of modern drug development and chemical biology. Among the diverse array of PEGylation reagents, **Bromo-PEG7-Boc** stands out as a versatile heterobifunctional linker. Its distinct functionalities—a reactive bromo group for nucleophilic substitution and a Boc-protected amine for subsequent amide bond formation—enable the modular assembly of complex biomolecules. This linker is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a target protein ligand to an E3 ligase ligand, thereby inducing targeted protein degradation.[1] The seven ethylene glycol units enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2]

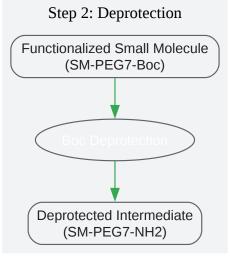
These application notes provide detailed protocols for the functionalization of small molecules containing common nucleophilic functional groups (amines, phenols, and thiols) with **Bromo-PEG7-Boc**. Additionally, procedures for the subsequent deprotection of the Boc group and final conjugation are outlined, along with methods for purification and characterization of the PEGylated products.

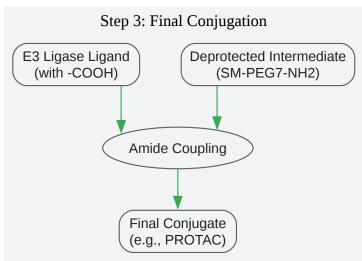
Experimental Workflows



The overall process for functionalizing a small molecule with **Bromo-PEG7-Boc** and subsequent conjugation can be visualized in the following workflow diagrams.



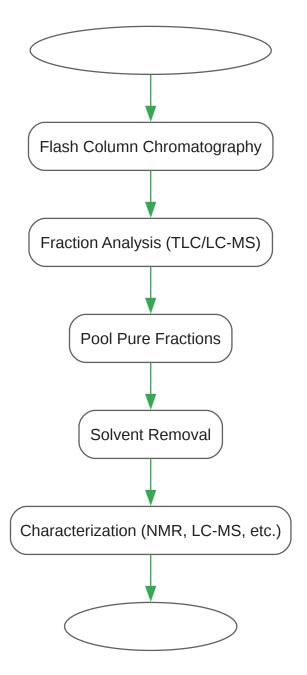






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Caption: Overall workflow for small molecule functionalization and conjugation.



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Caption: General purification workflow for PEGylated small molecules.

Application in Targeted Protein Degradation: PROTACs

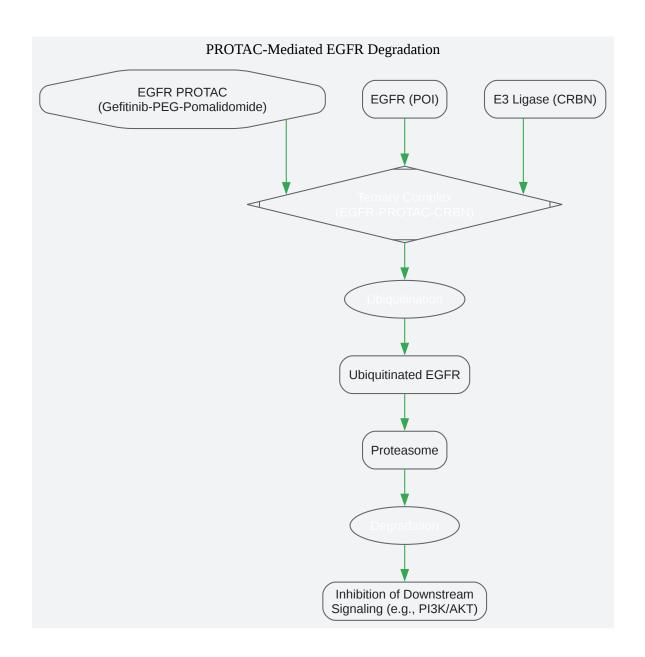


A prominent application of **Bromo-PEG7-Boc** is in the synthesis of PROTACs. These heterobifunctional molecules recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1] The PEG linker plays a crucial role in optimizing the distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.

Example Signaling Pathway: EGFR Degradation via PROTAC

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of various cancers.[3] Small molecule inhibitors targeting EGFR are a mainstay of cancer therapy, but resistance often develops. EGFR-targeting PROTACs offer an alternative therapeutic strategy by inducing the degradation of the receptor.[4]





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Caption: EGFR degradation pathway mediated by a PROTAC.



Quantitative Data

The following tables summarize representative quantitative data for the synthesis and activity of PROTACs utilizing PEG linkers. While specific data for **Bromo-PEG7-Boc** may vary, these examples illustrate the typical yields and degradation efficiencies achieved.

Table 1: Synthesis Yields for PROTAC Intermediates

Starting Material	Reaction Step	Reagents	Product	Yield (%)	Reference
(+)-JQ1	Alkylation with Boc-N- amido- PEG10-Br	K₂CO₃, DMF	JQ1-PEG10- Boc	~70-80%	[5]
JQ1-PEG10- Boc	Boc Deprotection	TFA, DCM	JQ1-PEG10- NH ₂	Quantitative	[5]
Pomalidomid e	Amide Coupling with JQ1-PEG10- NH ₂	HATU, DIPEA, DMF	JQ1-PEG10- Pomalidomid e	~50-60%	[5]
Gefitinib	Alkylation with a PEG linker	Various	Gefitinib- PEG-Linker	Varies	[6]

Table 2: Biological Activity of EGFR-Targeting PROTACs with PEG Linkers



PROTAC Compound	Target Cells	DC ₅₀ (nM)	D _{max} (%)	IC50 (nM)	Reference
Dacomitinib- based PROTAC 13	HCC-827 (EGFRdel19)	3.57	91	6	[7]
Gefitinib- based PROTAC 14	HCC-827 (EGFRdel19)	0.261	91.2	4.91	[8]
Gefitinib- based PROTAC 3	HCC-827 (EGFRdel19)	11.7	>80	N/A	[8]
Rociletinib- based PROTAC 1Q	H1975 (EGFRL858R /T790M)	360	>80	750	[9]

DC₅₀: Half-maximal degradation concentration. D_{max}: Maximum degradation.

Experimental Protocols

Protocol 1: Functionalization of an Amine-Containing Small Molecule

This protocol describes the N-alkylation of a primary or secondary amine with **Bromo-PEG7-Boc**.

Materials:

- Amine-containing small molecule (1.0 eq)
- Bromo-PEG7-Boc (1.1-1.5 eq)
- Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF)



Nitrogen atmosphere

Procedure:

- Dissolve the amine-containing small molecule in anhydrous DMF under a nitrogen atmosphere.
- Add the base (Cs₂CO₃ or K₂CO₃) to the solution.
- Stir the mixture at room temperature for 30 minutes.
- Add a solution of Bromo-PEG7-Boc in anhydrous DMF to the reaction mixture.
- Heat the reaction to 60-80 °C and stir for 12-24 hours.
- Monitor the reaction progress by LC-MS.
- Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography.

Protocol 2: Functionalization of a Phenol-Containing Small Molecule (Williamson Ether Synthesis)

This protocol details the O-alkylation of a phenolic hydroxyl group.

Materials:

- Phenol-containing small molecule (1.0 eq)
- Bromo-PEG7-Boc (1.2 eq)
- Potassium carbonate (K₂CO₃) (3.0 eq)



- Anhydrous N,N-Dimethylformamide (DMF)
- Nitrogen atmosphere

Procedure:

- To a solution of the phenol-containing small molecule in anhydrous DMF, add K₂CO₃.
- Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
- Add a solution of Bromo-PEG7-Boc in anhydrous DMF.
- Heat the reaction to 60 °C and stir for 16 hours.[5]
- Monitor reaction progress by TLC or LC-MS.[5]
- After cooling, dilute with ethyl acetate and wash sequentially with water and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the product by flash column chromatography.

Protocol 3: Functionalization of a Thiol-Containing Small Molecule

This protocol describes the S-alkylation of a thiol group.

Materials:

- Thiol-containing small molecule (1.0 eg)
- Bromo-PEG7-Boc (1.1 eq)
- Potassium carbonate (K₂CO₃) or DIPEA (1.5-2.0 eq)
- Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
- Nitrogen atmosphere



Procedure:

- Dissolve the thiol-containing small molecule in anhydrous DMF or ACN under a nitrogen atmosphere.
- Add the base (K₂CO₃ or DIPEA) and stir for 15-30 minutes at room temperature.
- Add Bromo-PEG7-Boc to the reaction mixture.
- Stir at room temperature for 4-12 hours.
- Monitor the reaction by LC-MS.
- Upon completion, dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer, filter, and concentrate.
- Purify by flash column chromatography.

Protocol 4: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to reveal the primary amine.

Materials:

- Boc-protected PEGylated small molecule (1.0 eq)
- Trifluoroacetic acid (TFA)
- Dichloromethane (DCM)

Procedure:

- Dissolve the Boc-protected compound in a 1:1 mixture of DCM and TFA.[5]
- Stir the reaction at room temperature for 1-3 hours.
- Monitor the deprotection by LC-MS.



- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
- Co-evaporate the residue with DCM (3 times) to ensure complete removal of TFA.[5]
- The resulting amine-TFA salt is often used in the next step without further purification.

Protocol 5: Purification by Flash Column Chromatography

This is a general protocol for the purification of PEGylated small molecules.

Materials:

- Crude PEGylated product
- Silica gel
- Solvent system (e.g., Dichloromethane/Methanol or Hexanes/Ethyl Acetate gradient)

Procedure:

- Dissolve or adsorb the crude product onto a small amount of silica gel.
- Load the sample onto a pre-packed silica gel column.
- Elute the column with an appropriate solvent gradient, starting with a less polar mixture and gradually increasing the polarity.
- Collect fractions and monitor by TLC or LC-MS to identify the fractions containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 6: Characterization by LC-MS and ¹H NMR

LC-MS Analysis:



- Dissolve a small amount of the purified product in a suitable solvent (e.g., Methanol or Acetonitrile).
- Inject the sample into an LC-MS system equipped with a C18 column.
- Elute with a gradient of water and acetonitrile containing 0.1% formic acid.
- Monitor the elution by UV detection and mass spectrometry to confirm the molecular weight of the product.

¹H NMR Analysis:

- Dissolve the purified product in a suitable deuterated solvent (e.g., CDCl₃, MeOD-d₄, or DMSO-d₆).
- Acquire the ¹H NMR spectrum.
- Characteristic peaks for the PEG linker are typically observed in the range of 3.5-3.7 ppm. The integration of these peaks relative to the signals from the small molecule can confirm the successful conjugation. The Boc group protons typically appear as a singlet around 1.4 ppm.

Conclusion

Bromo-PEG7-Boc is a highly effective and versatile linker for the functionalization of small molecules. Its application in the synthesis of PROTACs and other complex conjugates is well-established. The protocols provided herein offer a comprehensive guide for researchers to successfully synthesize, purify, and characterize their desired PEGylated small molecules, paving the way for advancements in drug discovery and chemical biology.

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Methodological & Application





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